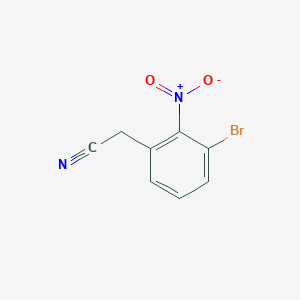
(3-溴-2-硝基苯基)乙腈
描述
(3-Bromo-2-nitrophenyl)acetonitrile is an organic compound characterized by the presence of a bromine atom, a nitro group, and a nitrile group attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
科学研究应用
Chemistry: (3-Bromo-2-nitrophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in the construction of complex molecular architectures.
Biology: In biological research, derivatives of (3-Bromo-2-nitrophenyl)acetonitrile are studied for their potential biological activities, including antimicrobial and anticancer properties. These studies help in understanding the interaction of these compounds with biological targets.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to evaluate their efficacy and safety as potential drug candidates.
Industry: In the industrial sector, (3-Bromo-2-nitrophenyl)acetonitrile is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of materials with specific desired characteristics.
作用机制
- Electrophilic Substitution : Given that it contains an indole nucleus, similar to benzene, it may undergo electrophilic substitution reactions due to the excess π-electrons delocalization .
- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives, in general, exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Mode of Action
Biochemical Pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-nitrophenyl)acetonitrile typically involves the bromination of 2-nitrobenzyl cyanide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. A common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods: On an industrial scale, the production of (3-Bromo-2-nitrophenyl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing side reactions and optimizing the overall production process.
Types of Reactions:
Substitution Reactions: (3-Bromo-2-nitrophenyl)acetonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted phenylacetonitriles.
Reduction: Formation of (3-Amino-2-nitrophenyl)acetonitrile.
Oxidation: Formation of (3-Bromo-2-nitrophenyl)acetic acid.
相似化合物的比较
- (3-Bromo-4-nitrophenyl)acetonitrile
- (4-Bromo-2-nitrophenyl)acetonitrile
- (2-Bromo-3-nitrophenyl)acetonitrile
Comparison: While these compounds share similar structural features, the position of the bromine and nitro groups on the benzene ring can significantly influence their chemical reactivity and biological activity. (3-Bromo-2-nitrophenyl)acetonitrile is unique due to its specific substitution pattern, which affects its electronic distribution and steric interactions, making it distinct in its reactivity and applications.
属性
IUPAC Name |
2-(3-bromo-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLBWKUPFVIBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80774853 | |
| Record name | (3-Bromo-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80774853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185200-50-4 | |
| Record name | (3-Bromo-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80774853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653375.png)
![{[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653377.png)
![tert-Butyl (2S,3R)-3-amino-6-oxo-[2,4'-bipiperidine]-1'-carboxylate](/img/structure/B1653379.png)
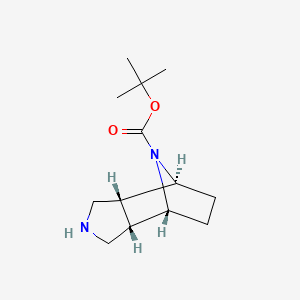
![Rac-(1R,2R)-2-methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B1653383.png)
![Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid](/img/structure/B1653384.png)
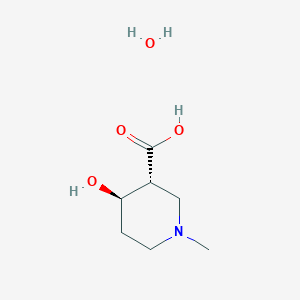
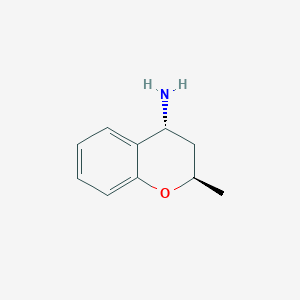
![N-[2-(3-Bromo-5-methylphenoxy)ethyl]acetamide](/img/structure/B1653388.png)

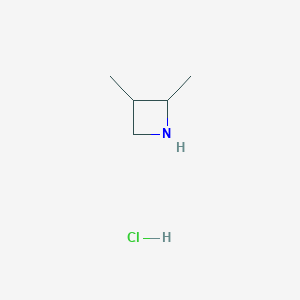
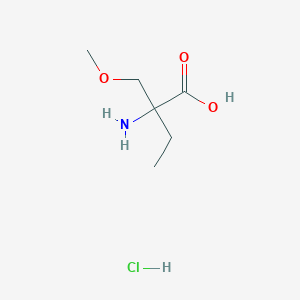

![3-[4-(2-Chlorophenyl)-5-oxotetrazol-1-yl]propanoic acid](/img/structure/B1653398.png)
